molecular formula C11H13NO2 B8332548 2-[1,3]Dioxolan-2-yl-6-isopropenylpyridine

2-[1,3]Dioxolan-2-yl-6-isopropenylpyridine

Cat. No. B8332548
M. Wt: 191.23 g/mol
InChI Key: HDVCNOKABAAKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,3]Dioxolan-2-yl-6-isopropenylpyridine is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[1,3]Dioxolan-2-yl-6-isopropenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1,3]Dioxolan-2-yl-6-isopropenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-[1,3]Dioxolan-2-yl-6-isopropenylpyridine

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(1,3-dioxolan-2-yl)-6-prop-1-en-2-ylpyridine

InChI

InChI=1S/C11H13NO2/c1-8(2)9-4-3-5-10(12-9)11-13-6-7-14-11/h3-5,11H,1,6-7H2,2H3

InChI Key

HDVCNOKABAAKEG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC(=N1)C2OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.62 g of potassium tert-butoxide (14.4 mmol) are added in portions to a suspension of 5.25 g of (methyl)triphenylphosphonium bromide (14.7 mmol) in 30 ml of tetrahydrofuran maintained under a nitrogen atmosphere. The mixture is stirred for 45 minutes and then a solution of 0.95 g of 1-(6-[1,3]dioxolan-2-yl-pyridin-2-yl)ethanone (4.92 mmol) in 5 ml of tetra-hydrofuran is introduced dropwise. The mixture is stirred for 12 hours at room temperature and then it is poured into a saturated aqueous solution of ammonium chloride. The mixture is extracted with ethyl acetate, the organic phase is washed with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate, filtered and concentrated under vacuum. The residue is taken up in diethyl ether and the precipitate formed is removed by filtration. After evaporation of the solvent, the title product is isolated by chromatography on a silica column (eluent: hexane/ethyl acetate; 85:15). 0.67 g of a pale yellow oil is obtained.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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